N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was obtained by a five-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure can be determined by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, pinacol boronic acid, which is part of the structure of the compound, plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed .Scientific Research Applications
Synthesis Techniques
A pivotal method in synthesizing compounds related to N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide involves the palladium-catalyzed borylation of aryl bromides, utilizing 2,2'-bis(1,3,2-benzodioxaborole) and pinacol. This technique is especially effective for aryl bromides with sulfonyl groups, offering a route to generate diverse (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).
Crystal Structure and DFT Studies
The crystal structure and molecular properties of related compounds have been characterized using various spectroscopic methods and X-ray diffraction, with density functional theory (DFT) calculations confirming the molecular structures. These studies provide insight into the conformational and physicochemical properties of these compounds, laying the groundwork for further applications (Liao et al., 2022).
Chemical Modifications and Applications
Prochelator Development
Research into aroylhydrazone prochelators incorporating the (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) motif has shown promise in conditionally targeting iron sequestration in cells under oxidative stress. Modifications to the BSIH prochelator improved its hydrolytic stability and efficiency in releasing the active chelator, which is crucial for protecting cells against oxidative damage (Wang & Franz, 2018).
Phosphonium Salts Synthesis
The preparation of boronated phosphonium salts demonstrates the versatility of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) compounds. These salts, synthesized via reactions with triphenylphosphine, have shown potential for in vitro cytotoxicity studies and cellular boron uptake, indicating their potential use in medical applications such as boron neutron capture therapy (Morrison et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acid derivatives, such as this compound, are often used in organic synthesis and have been studied for their activity as anticancer , antibacterial , and antiviral agents .
Mode of Action
Boronic acid derivatives are known to play a significant role in the suzuki–miyaura reaction , a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds.
Biochemical Pathways
Boronic acid derivatives are known to be versatile intermediates in organic synthesis .
Pharmacokinetics
It’s worth noting that the cyclopropyl group in the compound is known to have a significant effect on reducing metabolism , which could potentially influence the compound’s bioavailability.
Result of Action
Boronic acid derivatives are known to be active as anticancer , antibacterial , and antiviral agents .
Action Environment
Boronic acid pinacol esters are known for their chemical stability , which could potentially be influenced by environmental conditions.
Properties
IUPAC Name |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-10(8-17-9-11)13(19)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGNAJWFUMNJLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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